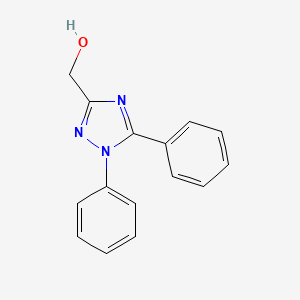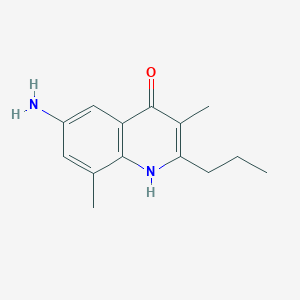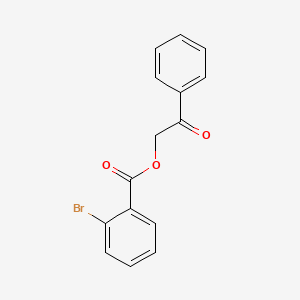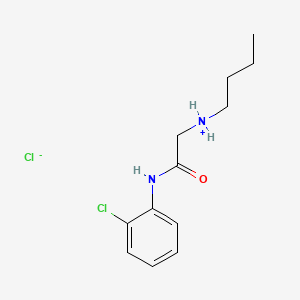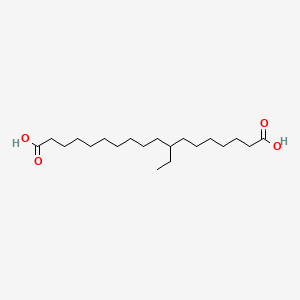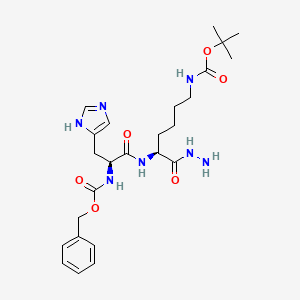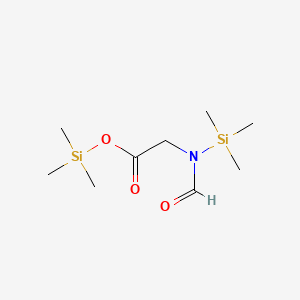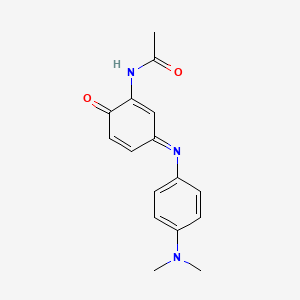
N-(3-(p-Dimethylaminophenyl)imino-6-oxo-1,4-cyclohexadien-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[(p-Dimethylaminophenyl)imino]-6-oxo-1,4-cyclohexadien-1-yl]acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylaminophenyl group, an imino group, and a cyclohexadienone ring, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(p-Dimethylaminophenyl)imino]-6-oxo-1,4-cyclohexadien-1-yl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound often utilize solvent-free reactions due to their efficiency and cost-effectiveness. The fusion method, which involves the reaction of aryl amines with ethyl cyanoacetate, is widely used in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-[(p-Dimethylaminophenyl)imino]-6-oxo-1,4-cyclohexadien-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[3-[(p-Dimethylaminophenyl)imino]-6-oxo-1,4-cyclohexadien-1-yl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[3-[(p-Dimethylaminophenyl)imino]-6-oxo-1,4-cyclohexadien-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[3-[(p-Dimethylaminophenyl)imino]-6-oxo-1,4-cyclohexadien-1-yl]acetamide include other cyanoacetamide derivatives and substituted acetamides .
Uniqueness
What sets N-[3-[(p-Dimethylaminophenyl)imino]-6-oxo-1,4-cyclohexadien-1-yl]acetamide apart from similar compounds is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
64693-21-6 |
|---|---|
Fórmula molecular |
C16H17N3O2 |
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
N-[3-[4-(dimethylamino)phenyl]imino-6-oxocyclohexa-1,4-dien-1-yl]acetamide |
InChI |
InChI=1S/C16H17N3O2/c1-11(20)17-15-10-13(6-9-16(15)21)18-12-4-7-14(8-5-12)19(2)3/h4-10H,1-3H3,(H,17,20) |
Clave InChI |
LZFVZSSTYAVFGQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=NC2=CC=C(C=C2)N(C)C)C=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


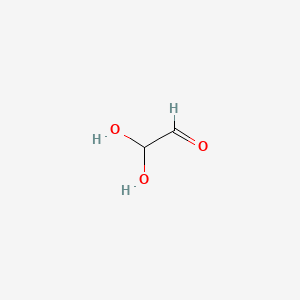
![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)
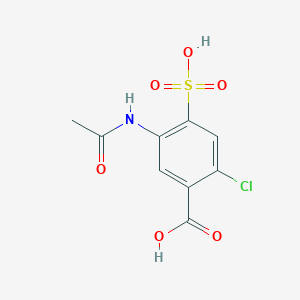
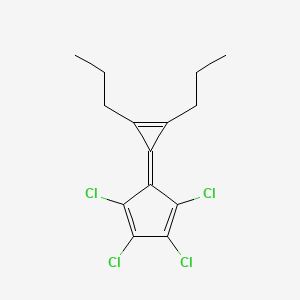
![(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol](/img/structure/B13794373.png)
